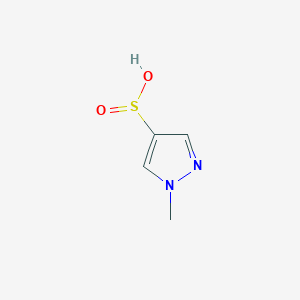
1-Methyl-1H-pyrazole-4-sulfinicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-pyrazole-4-sulfinic acid is a sulfur-containing heterocyclic compound. It is part of the pyrazole family, which is known for its diverse applications in organic synthesis and medicinal chemistry. The compound’s structure consists of a pyrazole ring with a methyl group at the 1-position and a sulfinic acid group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrazole-4-sulfinic acid can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, pyrazoles can be synthesized via a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes . Another method includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .
Industrial Production Methods: Industrial production of 1-Methyl-1H-pyrazole-4-sulfinic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-pyrazole-4-sulfinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the sulfinic acid group, which can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in reactions involving 1-Methyl-1H-pyrazole-4-sulfinic acid include oxidizing agents like bromine and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products: The major products formed from reactions involving 1-Methyl-1H-pyrazole-4-sulfinic acid depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce sulfides.
Scientific Research Applications
1-Methyl-1H-pyrazole-4-sulfinic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The compound is also used in industrial applications, such as the production of agrochemicals and coordination compounds .
Mechanism of Action
The mechanism of action of 1-Methyl-1H-pyrazole-4-sulfinic acid involves its interaction with molecular targets through its sulfinic acid group. This group can participate in various biochemical pathways, influencing the compound’s biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methyl-1H-pyrazole-4-sulfinic acid can be compared with other sulfur-containing pyrazoles, pyrazolines, and indazoles. These compounds share similar structural features but differ in their chemical reactivity and biological activities . For example, indazoles are benzo-fused pyrazoles with significant pharmacological activities, while pyrazolines are reduced forms of pyrazoles with distinct properties .
List of Similar Compounds:- 1-Methyl-1H-pyrazole-4-sulfonic acid
- 1-Methyl-1H-pyrazole-4-sulfonyl chloride
- Pyrazolo[1,5-a]pyrimidine
- Indazole
Properties
Molecular Formula |
C4H6N2O2S |
|---|---|
Molecular Weight |
146.17 g/mol |
IUPAC Name |
1-methylpyrazole-4-sulfinic acid |
InChI |
InChI=1S/C4H6N2O2S/c1-6-3-4(2-5-6)9(7)8/h2-3H,1H3,(H,7,8) |
InChI Key |
RFISORAXUJCRFW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


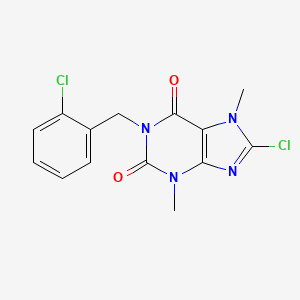

![Benzo[d]thiazole-6-carbohydrazide](/img/structure/B13116578.png)
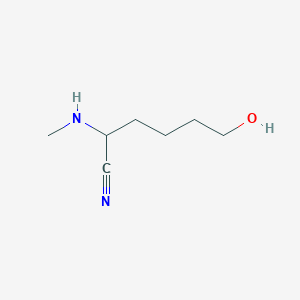

![2-{2-[2-(2-{2-[2-(2-Ethoxy-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethoxy}-ethanol](/img/structure/B13116598.png)

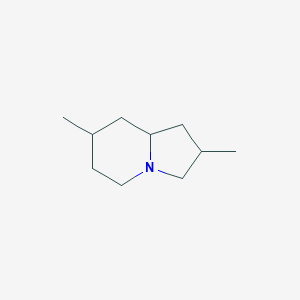
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclohexanamine](/img/structure/B13116626.png)
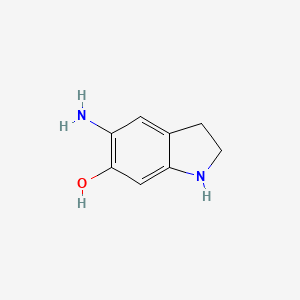
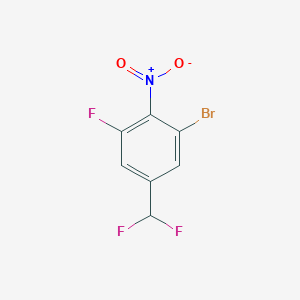

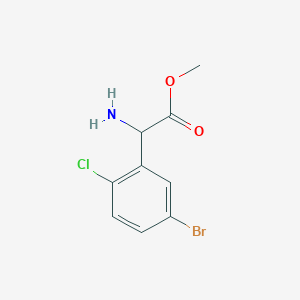
![2-(Pyrazolo[1,5-a]pyridin-3-yl)acetamide](/img/structure/B13116667.png)
